6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine involves multiple steps. One common method includes the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions typically involve the use of aqueous HCl to quench the reaction, followed by separation and washing with aqueous sodium hydrogen carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution reactions could introduce different functional groups into the molecule.
Scientific Research Applications
6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of protein kinase B (PKB or Akt), which plays a crucial role in cell proliferation and survival . By inhibiting this kinase, the compound can potentially prevent the growth and spread of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and have shown potential as antitumor agents.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds have been studied for their antibacterial activity.
Uniqueness
What sets 6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine apart is its unique structure, which allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C17H23FN6 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-N-methyl-N-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C17H23FN6/c1-3-14-16(18)17(22-12-20-14)23(2)10-13-5-8-24(9-6-13)15-4-7-19-11-21-15/h4,7,11-13H,3,5-6,8-10H2,1-2H3 |
InChI Key |
UPMQEAOUJDJOQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC=C3)F |
Origin of Product |
United States |
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